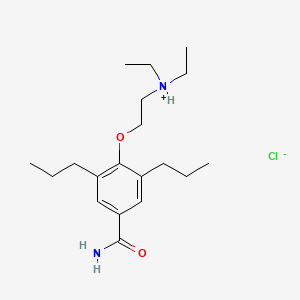
4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzamide monohydrochloride is a chemical compound with a complex structure that includes a benzamide core substituted with diethylaminoethoxy and dipropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzamide monohydrochloride typically involves multiple steps, starting with the preparation of the benzamide core. The diethylaminoethoxy group is introduced through a nucleophilic substitution reaction, where diethylaminoethanol reacts with an appropriate benzoyl chloride derivative under basic conditions. The dipropyl groups are then added via alkylation reactions using propyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethylaminoethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzamide monohydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mecanismo De Acción
The mechanism of action of 4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethoxy group may facilitate binding to these targets, while the dipropyl groups can influence the compound’s overall conformation and reactivity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(Diethylamino)ethoxy)benzophenone: This compound shares the diethylaminoethoxy group but has a different core structure.
2-[2-(Diethylamino)ethoxy]ethanol: Similar in containing the diethylaminoethoxy group but lacks the benzamide core and dipropyl groups.
Uniqueness
4-(2-(Diethylamino)ethoxy)-3,5-dipropylbenzamide monohydrochloride is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
100243-30-9 |
|---|---|
Fórmula molecular |
C19H33ClN2O2 |
Peso molecular |
356.9 g/mol |
Nombre IUPAC |
2-(4-carbamoyl-2,6-dipropylphenoxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H32N2O2.ClH/c1-5-9-15-13-17(19(20)22)14-16(10-6-2)18(15)23-12-11-21(7-3)8-4;/h13-14H,5-12H2,1-4H3,(H2,20,22);1H |
Clave InChI |
VGNQAIKOXUQPLH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=CC(=C1OCC[NH+](CC)CC)CCC)C(=O)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


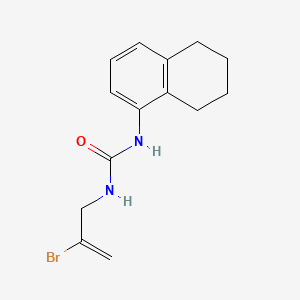
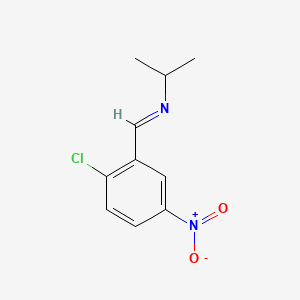
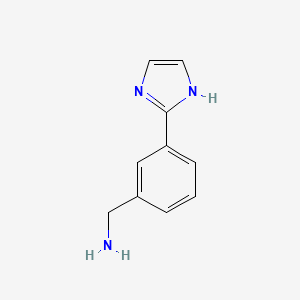
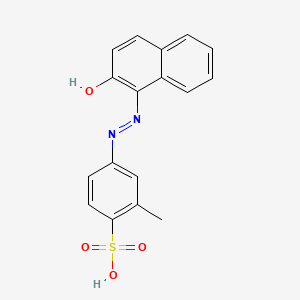
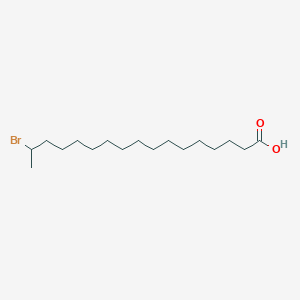
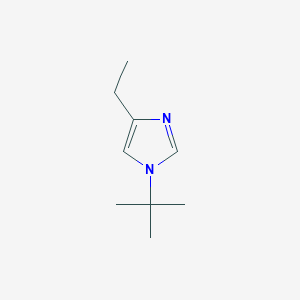
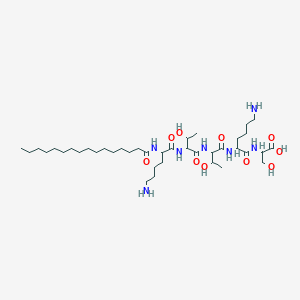
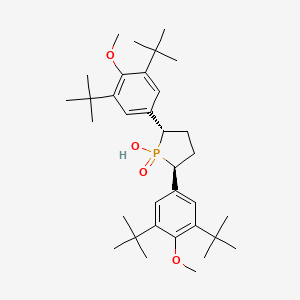
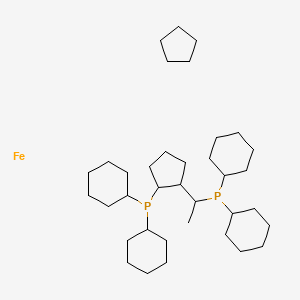
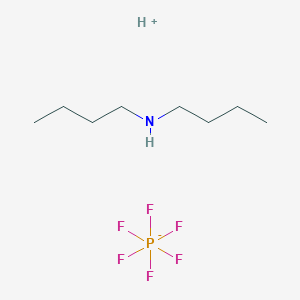
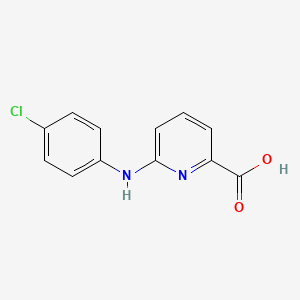
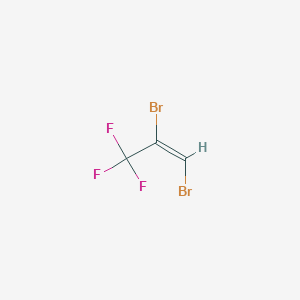

![4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B12815728.png)
